N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
“N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds are often synthesized through various methods, including cyclization of certain carboxylate derivatives .Molecular Structure Analysis
The molecular structure likely includes a pyridine ring substituted with various functional groups. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyridine ring and the various substituents. Pyridine derivatives can participate in various chemical reactions, including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include polarity, solubility, and stability .Scientific Research Applications
Synthesis and Characterization of Polymeric Materials
Research has shown the utility of related compounds in synthesizing new polyamides and poly(amide-imides) with significant thermal stability and solubility in common organic solvents. These materials are characterized by their inherent viscosities, glass transition temperatures, and thermal degradation points, indicating their potential for high-performance applications. For instance, polyamides synthesized from related aromatic diamines and dicarboxylic acids displayed amorphous structures, excellent solubility in polar aprotic solvents, and thermal stability up to 350°C, with significant char yield at higher temperatures (Saxena et al., 2005).
Applications in Gas Separation
Aromatic hyperbranched polyimides, prepared from related compounds, have shown promising applications in gas separation. These materials exhibit enhanced thermal stability and solubility, making them suitable for use in advanced gas separation technologies (Fang et al., 2000).
Development of Supramolecular Structures
The structural versatility of related pyridine carboxamide compounds has been exploited in the formation of complex supramolecular structures. For example, hetero-bimetallacycles constructed from these compounds have demonstrated significant anticancer potency due to their ability to release therapeutic agents intracellularly, offering a novel approach to cancer treatment (Mishra et al., 2014).
Optical and Electrical Properties
Novel polyimides containing aromatic bipyridinium salt, synthesized from related compounds, exhibit unique optical and electrical properties. These materials have been identified as semi-conductors with potential applications in electronics and photonics, showcasing the ability of N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide derivatives to contribute to the development of functional materials with specific electronic and optical functionalities (Xuehui et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6N2O/c15-8-1-3-9(4-2-8)22-12(24)10-5-7(13(16,17)18)6-11(23-10)14(19,20)21/h1-6H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREADTZJFUYKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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